molecular formula C15H18N2O2 B12915191 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 922499-38-5

1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12915191
CAS No.: 922499-38-5
M. Wt: 258.32 g/mol
InChI Key: QPOJQVMFUSTLJB-UHFFFAOYSA-N
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Description

1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of a primary aryl amine with a β-diketone or β-keto-aldehyde, followed by cyclodehydration under acidic conditions . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for higher yields and purity by employing techniques such as high-temperature transesterification and ester hydrolysis using acidic or basic conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxylic acid positions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline-2,4-diones.

    Reduction: Amino derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-imino-2-propyl-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

922499-38-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-ethyl-4-imino-2-propylquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-3-7-12-13(15(18)19)14(16)10-8-5-6-9-11(10)17(12)4-2/h5-6,8-9,16H,3-4,7H2,1-2H3,(H,18,19)

InChI Key

QPOJQVMFUSTLJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=N)C2=CC=CC=C2N1CC)C(=O)O

Origin of Product

United States

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